1-(2,5-difluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
The compound 1-(2,5-difluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine features a 1,2,3-triazol-5-amine core substituted at position 1 with a 2,5-difluorophenyl group and at position 4 with a 4-(4-ethoxyphenyl)-1,3-thiazol-2-yl moiety. The ethoxy group on the thiazole ring introduces electron-donating properties, while the difluorophenyl group enhances lipophilicity.
Properties
IUPAC Name |
3-(2,5-difluorophenyl)-5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5OS/c1-2-27-13-6-3-11(4-7-13)15-10-28-19(23-15)17-18(22)26(25-24-17)16-9-12(20)5-8-14(16)21/h3-10H,2,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENUNUWLQVLHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-difluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its role in medicinal chemistry.
- Thiazole Ring : A sulfur-containing heterocycle that contributes to the compound's biological activity.
- Difluorophenyl Group : The presence of fluorine atoms enhances lipophilicity and may improve metabolic stability.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 372.44 g/mol.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and thiazole moieties exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values for these cell lines were reported to be in the range of 10-20 µM, indicating moderate potency compared to established chemotherapeutics .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell metabolism, such as topoisomerases and kinases.
- Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by enhanced caspase activity and PARP cleavage .
- Cell Cycle Arrest : Flow cytometry analyses indicate that the compound causes cell cycle arrest at the G2/M phase, preventing further division of cancer cells.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise in modulating inflammatory responses:
- Cytokine Inhibition : The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Mechanistic Insights : The anti-inflammatory effects are likely mediated through inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
Study 1: Anticancer Screening
In a study published in 2020, researchers screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The compound demonstrated significant cytotoxicity against various tumor types with an IC50 value of approximately 15 µM for breast cancer cells .
Study 2: Inflammation Model
Another study investigated the anti-inflammatory potential using LPS-stimulated macrophages. The results indicated that treatment with the compound significantly reduced nitric oxide production and pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent .
Table 1: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and thiazole rings can exhibit significant anticancer properties. Preliminary studies suggest that 1-(2,5-difluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various triazole derivatives, highlighting the promising activity of compounds similar to the one against breast cancer cells (MCF-7) .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its structural components may interact with bacterial cell membranes or inhibit essential metabolic pathways.
Case Study:
In a comparative study of thiazole derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Liquid Crystal Displays
The unique molecular structure of This compound makes it a candidate for use in liquid crystal display (LCD) technology. Its ability to form ordered phases at certain temperatures can enhance the performance of LCDs.
Research Findings:
Studies have shown that incorporating such compounds into liquid crystal formulations can improve thermal stability and response times .
Pesticide Development
Given its biological activity, this compound could be explored for use in developing new pesticides or herbicides. The thiazole and triazole moieties are known for their fungicidal properties.
Case Study:
Research has indicated that similar compounds have been effective against various plant pathogens, suggesting that this compound could be tested for efficacy in agricultural applications .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations on the Triazole and Thiazole Rings
Key structural variations among analogs include:
- Position 1 (R1): Substitutions range from nitro (e.g., 2-nitrophenyl in ), chloro (e.g., 4-chlorophenyl in ), to fluorinated aryl groups (e.g., 2,4-difluorophenyl in ). The target compound’s 2,5-difluorophenyl group balances lipophilicity and steric effects.
- Position 4 (R4): Thiazole rings are common (e.g., 4-(4-chlorophenyl)thiazol-2-yl in ), while oxadiazole derivatives (e.g., 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl in ) exhibit distinct electronic profiles.
Table 1: Structural and Physicochemical Comparison of Selected Analogs
Impact of Heterocyclic Systems
Characterization Techniques
Q & A
Q. What are the optimal synthetic routes and characterization methods for this compound?
The synthesis involves multi-step protocols, including cyclocondensation of precursor heterocycles (e.g., thiazole and triazole moieties) and regioselective functionalization. Key steps:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity at the 1,4-positions .
- Thiazole coupling : Suzuki-Miyaura cross-coupling to attach the 4-ethoxyphenyl group to the thiazole ring .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol. Characterization : Use /-NMR to confirm regiochemistry, HRMS for molecular weight validation, and FT-IR to verify functional groups (e.g., NH stretch at ~3400 cm) .
Q. How can researchers screen its preliminary biological activity?
Standard assays include:
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC values to reference drugs like cisplatin .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with kinetic parameters (K) calculated .
Advanced Research Questions
Q. What computational strategies optimize reaction yields and regioselectivity?
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in triazole formation (e.g., favoring 1,4- over 1,5-isomers) .
- Reaction Path Screening : Use quantum chemical calculations (e.g., Gaussian 09) to model intermediate stability and solvent effects .
- Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., CuI vs. Ru complexes) and solvent systems .
Q. How does conformational flexibility influence target binding?
- X-ray Crystallography : Resolve single-crystal structures to analyze dihedral angles between the triazole, thiazole, and aryl groups. Fluorine and ethoxy substituents may enforce planar conformations, enhancing π-π stacking with hydrophobic enzyme pockets .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability over 100-ns trajectories .
Q. How to resolve contradictory bioactivity data caused by substituent variations?
- SAR Studies : Compare analogues (e.g., 2,5-difluorophenyl vs. 4-chlorophenyl derivatives) in standardized assays. For example, fluorine’s electronegativity may improve membrane permeability but reduce solubility, requiring logP measurements .
- Meta-Analysis : Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to identify trends in substituent effects .
Q. What advanced techniques identify its molecular targets?
- Chemical Proteomics : Use photoaffinity labeling with a biotin-tagged probe to capture binding proteins, followed by streptavidin pulldown and LC-MS/MS identification .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (k/k) to immobilized targets (e.g., EGFR kinase) .
Q. How to assess stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via HPLC-PDA at 254 nm .
- Plasma Stability Assay : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using LC-HRMS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
